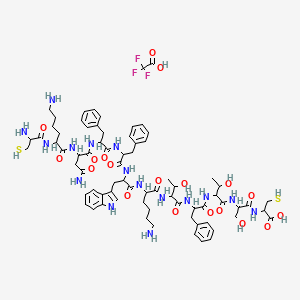
H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH is a peptide consisting of a sequence of amino acids. This peptide is a derivative of somatostatin, a hormone that inhibits the secretion of several other hormones such as growth hormone, insulin, and glucagon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid to a resin. Each subsequent amino acid is then added sequentially, with protective groups used to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.
Reduction: Commonly carried out using DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.
Peptide analogs: Created by substituting specific amino acids.
Applications De Recherche Scientifique
The peptide has a wide range of applications in scientific research:
Mécanisme D'action
The peptide exerts its effects by binding to somatostatin receptors (SSTRs) , which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones by interfering with intracellular signaling pathways. This inhibition is mediated through the reduction of cyclic adenosine monophosphate (cAMP) levels and the activation of protein phosphatases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Somatostatin: The natural hormone from which this peptide is derived.
Octreotide: A synthetic analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog used for similar therapeutic purposes.
Uniqueness
This peptide is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other somatostatin analogs. Its ability to form stable disulfide bonds also contributes to its stability and efficacy .
Propriétés
Formule moléculaire |
C73H99F3N16O19S2 |
|---|---|
Poids moléculaire |
1625.8 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7) |
Clé InChI |
ZJWIEPXPIRDHLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















